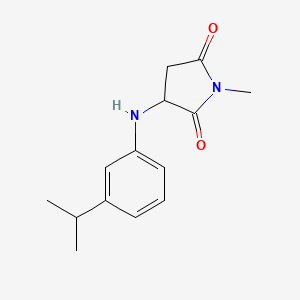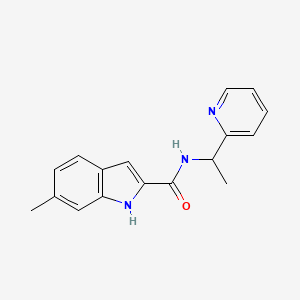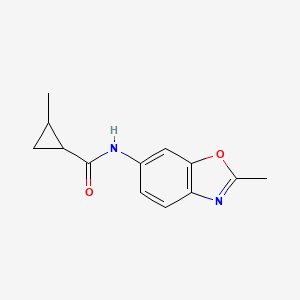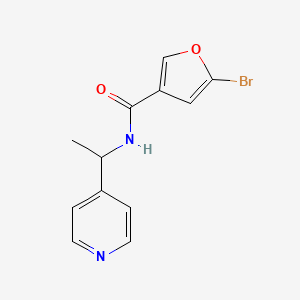
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, also known as TDB, is a synthetic molecule that has gained attention in recent years due to its potential therapeutic applications. TDB has been found to activate a specific type of immune cell, known as invariant natural killer T (iNKT) cells, which play a crucial role in the immune response.
Mecanismo De Acción
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide activates iNKT cells by binding to a specific receptor, known as CD1d, on the surface of these cells. This binding triggers a signaling cascade that leads to the activation of the iNKT cells. Once activated, these cells release cytokines and chemokines that recruit other immune cells to the site of infection or cancer. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has also been found to enhance the activity of other immune cells, such as natural killer cells and dendritic cells.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which play a crucial role in the immune response. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has also been found to enhance the activity of other immune cells, such as natural killer cells and dendritic cells. Additionally, 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is that it can activate iNKT cells in a specific and controlled manner. This allows for the study of the immune response in a more precise manner. However, one limitation of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is that it can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. One area of research is the development of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide-based therapies for cancer, infectious diseases, and autoimmune diseases. Another area of research is the study of the immune response to 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and the development of new immunotherapies based on 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. Additionally, further research is needed to optimize the synthesis method of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and to improve its availability for research purposes.
In conclusion, 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, or 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, is a synthetic molecule that has potential therapeutic applications. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide activates iNKT cells, which play a crucial role in the immune response. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has shown promise in the treatment of cancer, infectious diseases, and autoimmune diseases. Further research is needed to optimize the synthesis method of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and to develop new therapies based on this molecule.
Métodos De Síntesis
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-bromobenzofuran with 3-methyl-2-butanone to form 4-bromo-3-methylbutyrophenone. This compound is then reacted with diisopropylamine and formaldehyde to form 3,3-dimethyl-N-(4-bromobenzofuran-2-yl)butanamide. Finally, this compound is reacted with sodium borohydride to form 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to activate iNKT cells, which are a type of immune cell that plays a crucial role in the immune response. These cells are involved in the recognition and elimination of cancer cells, as well as the response to infections and autoimmune diseases. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has shown promise in the treatment of cancer, infectious diseases, and autoimmune diseases.
Propiedades
IUPAC Name |
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)9-13(16)15-11-5-4-6-12-10(11)7-8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBREPTWMFMEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
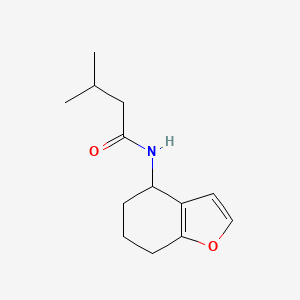
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

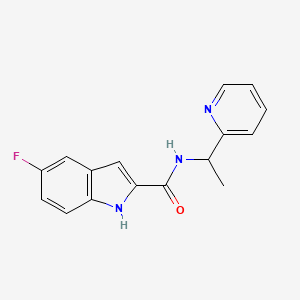
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)
